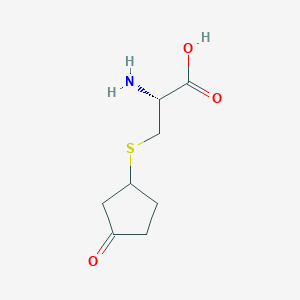
S-(3-Oxocyclopentyl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3-Oxocyclopentyl)-L-cysteine: is a compound that features a cyclopentyl ring with a ketone group at the 3-position and an L-cysteine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(3-Oxocyclopentyl)-L-cysteine typically involves the reaction of L-cysteine with a cyclopentanone derivative. One common method includes the use of a base to deprotonate the thiol group of L-cysteine, followed by nucleophilic addition to the carbonyl group of cyclopentanone. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to facilitate the reaction under optimized conditions, ensuring consistent product quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
S-(3-Oxocyclopentyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Secondary alcohols.
Substitution: Thioethers or thioesters.
Scientific Research Applications
S-(3-Oxocyclopentyl)-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of S-(3-Oxocyclopentyl)-L-cysteine involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
S-(3-Oxocyclopentyl)-D-cysteine: The enantiomer of S-(3-Oxocyclopentyl)-L-cysteine, with similar chemical properties but different biological activity.
Cyclopentanone derivatives: Compounds with a cyclopentanone core, used in various chemical and pharmaceutical applications.
L-cysteine derivatives: Compounds derived from L-cysteine, with diverse applications in biochemistry and medicine.
Uniqueness
This compound is unique due to its combination of a cyclopentyl ring and an L-cysteine moiety, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
61727-75-1 |
|---|---|
Molecular Formula |
C8H13NO3S |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-oxocyclopentyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H13NO3S/c9-7(8(11)12)4-13-6-2-1-5(10)3-6/h6-7H,1-4,9H2,(H,11,12)/t6?,7-/m0/s1 |
InChI Key |
CJNBZWKGOUAXQM-MLWJPKLSSA-N |
Isomeric SMILES |
C1CC(=O)CC1SC[C@@H](C(=O)O)N |
Canonical SMILES |
C1CC(=O)CC1SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















